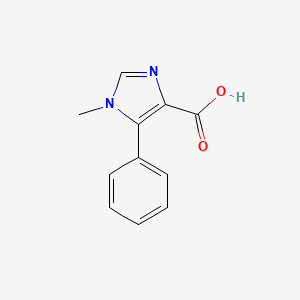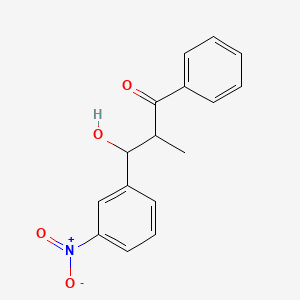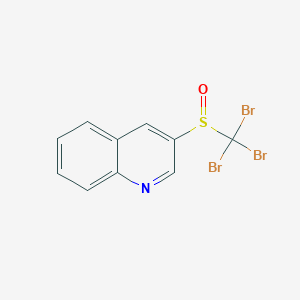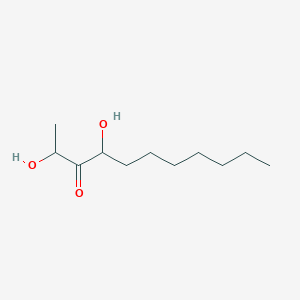
2,4-Dihydroxyundecan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dihydroxyundecan-3-one is an organic compound characterized by the presence of two hydroxyl groups and a ketone group on an eleven-carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydroxyundecan-3-one typically involves multi-step organic reactions. One common method includes the aldol condensation of appropriate aldehydes and ketones, followed by selective reduction and hydroxylation steps. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of robust catalysts and optimized reaction conditions is crucial to achieve efficient production. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dihydroxyundecan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Formation of diketones or dicarboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of ethers or esters.
Aplicaciones Científicas De Investigación
2,4-Dihydroxyundecan-3-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mecanismo De Acción
The mechanism of action of 2,4-Dihydroxyundecan-3-one involves its interaction with specific molecular targets. The hydroxyl and ketone groups enable the compound to participate in hydrogen bonding and other intermolecular interactions. These interactions can influence enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.
Comparación Con Compuestos Similares
2,4-Dihydroxybenzoic Acid: Known for its use in pharmaceuticals and cosmetics.
3,4-Dihydroxyphenylalanine (DOPA): A precursor to neurotransmitters in the brain.
2,4-Dihydroxy-3,3-Dimethyl-Butyrate: Used in the synthesis of bioactive molecules.
Uniqueness: 2,4-Dihydroxyundecan-3-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its long carbon chain and functional groups make it versatile for various applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
649767-34-0 |
|---|---|
Fórmula molecular |
C11H22O3 |
Peso molecular |
202.29 g/mol |
Nombre IUPAC |
2,4-dihydroxyundecan-3-one |
InChI |
InChI=1S/C11H22O3/c1-3-4-5-6-7-8-10(13)11(14)9(2)12/h9-10,12-13H,3-8H2,1-2H3 |
Clave InChI |
FPPUZUVYJHRMON-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(C(=O)C(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(4-chloro-2-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12603635.png)
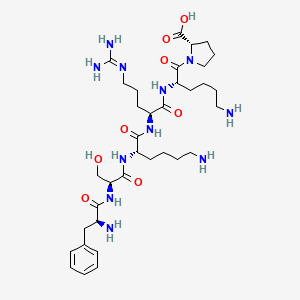

![(3R,4S)-3-acetyl-4-ethenyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one](/img/structure/B12603652.png)
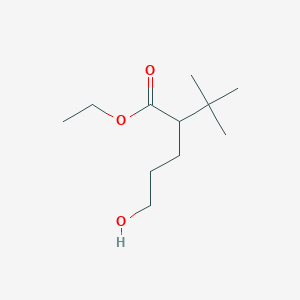
![6-{[4-(Heptyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12603659.png)
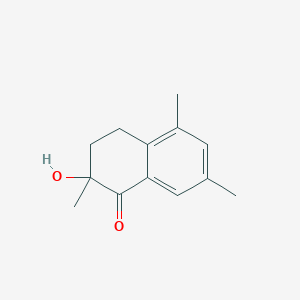
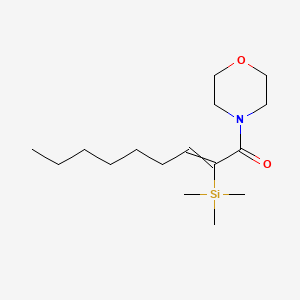
![Benzo[b]thiophen-4(5H)-one, 6-bromo-6,7-dihydro-](/img/structure/B12603674.png)
![N-[2-(Butan-2-yl)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12603689.png)
